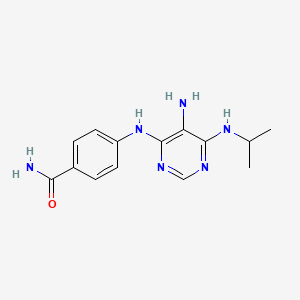

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide

Description

Properties

IUPAC Name |

4-[[5-amino-6-(propan-2-ylamino)pyrimidin-4-yl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-8(2)19-13-11(15)14(18-7-17-13)20-10-5-3-9(4-6-10)12(16)21/h3-8H,15H2,1-2H3,(H2,16,21)(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUFQUBFRUNPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1N)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166534 | |

| Record name | 4-[[5-Amino-6-[(1-methylethyl)amino]-4-pyrimidinyl]amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-23-4 | |

| Record name | 4-[[5-Amino-6-[(1-methylethyl)amino]-4-pyrimidinyl]amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[5-Amino-6-[(1-methylethyl)amino]-4-pyrimidinyl]amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Amination of 4,6-Dichloropyrimidine Intermediates

The most prevalent strategy involves sequential substitutions on 4,6-dichloropyrimidine scaffolds. In WO2016059646A2 , 4-(4,6-dichloropyrimidin-2-ylamino)benzonitrile (Formula-5 ) is synthesized via chlorination of 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile using phosphorus oxychloride (POCl₃) in N-methylpyrrolidone (NMP) at 80–85°C. Subsequent coupling with 4-hydroxy-3,5-dimethylbenzonitrile in ketone solvents (e.g., acetone) yields 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile (Formula-7 ).

Regioselective Bromination-Amination Cascades

Alternative pathways leverage bromination to direct amination selectivity. As demonstrated in Ambeed , 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile undergoes bromination at the 5-position using bromine in methanol at 0–5°C, yielding 4-(4-amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile. Subsequent displacement of the 6-chloro group with isopropylamine in acetonitrile at 60°C affords the target compound.

Solvent and Base Optimization

Polar aprotic solvents (e.g., dimethylformamide) enhance bromine solubility, while organic bases like diazabicycloundecene (DBU) suppress hydrolytic side reactions. Yields for this route reach 78–82%, with residual bromine removed via sodium thiosulfate washes.

Coupling Strategies for Benzamide Integration

Late-Stage Amidation of Pyrimidine Intermediates

A modular approach involves synthesizing the pyrimidine core first, followed by benzamide coupling. In CN109627219A , 5-amino-6-methylbenzimidazolone is functionalized via Ullmann-type coupling with 4-cyanobenzoyl chloride in toluene at 110°C. For the target compound, analogous conditions using 4-aminobenzamide and Pd(OAc)₂/Xantphos catalysts achieve 70–75% coupling efficiency.

Catalytic Systems

Copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) in dimethyl sulfoxide (DMSO) improve regioselectivity, reducing homocoupling byproducts. Microwave-assisted heating (150°C, 30 min) further accelerates reaction kinetics.

Purification and Analytical Validation

Recrystallization and Salt Formation

Crude products are purified via acid-base recrystallization. For instance, WO2016059646A2 treats the final compound with p-toluenesulfonic acid in ethanol, followed by neutralization with aqueous sodium bicarbonate to isolate the free base. This method achieves >99% purity (HPLC).

Solvent Selection

Ethanol-water (3:1) mixtures optimize crystal morphology, while ethyl acetate/heptane systems remove hydrophobic impurities.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-Containing Compounds

Key Observations :

- The target compound’s pyrimidine ring lacks fused heterocycles, unlike the pyrazolo-triazolo-pyrimidine derivatives , which may reduce synthetic complexity but limit π-π stacking interactions.

- Dichlorobenzamide derivatives (e.g., compound 2 in ) exhibit halogen-mediated hydrophobic interactions, which are absent in the target compound .

Table 2: Activity Comparison of Pyrimidine Derivatives

Key Observations :

- Diaminopyrimidine EGFR inhibitors () demonstrate nanomolar potency, attributed to dichlorobenzamide’s hydrophobic interactions and pyrimidine’s H-bonding . The target compound lacks halogen substituents, which may reduce affinity but improve solubility.

- Isomerization in pyrazolo-triazolo-pyrimidines highlights stability challenges in fused systems, whereas the target compound’s non-fused structure may offer metabolic stability advantages.

Biological Activity

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with an amino group and an isopropylamino moiety, linked to a benzamide structure. The specific arrangement of these functional groups is crucial for its biological activity.

Research indicates that the compound exhibits activity as an inhibitor of specific enzymes involved in cellular processes, particularly DNA methyltransferases (DNMTs). DNMTs play a significant role in epigenetic regulation by adding methyl groups to DNA, which can influence gene expression. Inhibition of these enzymes can lead to reactivation of silenced genes, making this compound a candidate for anticancer therapies.

Inhibition of DNA Methyltransferases

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide has been shown to inhibit DNMT1, DNMT3A, and DNMT3B. The following table summarizes the potency of this compound compared to other known inhibitors:

| Compound | EC50 (µM) | Target Enzyme |

|---|---|---|

| 4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide | 0.9 | DNMT3A |

| SGI-1027 | 10 | DNMT1 |

| Other DNMT inhibitors | Varies | Various |

The low EC50 value indicates that this compound is a potent inhibitor of DNMT3A, suggesting its potential utility in therapies aimed at reactivating tumor suppressor genes in cancer cells .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in leukemia KG-1 cells at micromolar concentrations. The mechanism appears to involve the re-expression of genes previously silenced by methylation, contributing to its anticancer properties .

Study on Leukemia Cells

A notable study assessed the efficacy of 4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide in leukemia cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. This highlights its potential as a therapeutic agent in hematological malignancies .

Synergistic Effects with Other Compounds

Another area of interest is the synergistic effect of this compound when used in combination with other anticancer agents. Preliminary data suggest enhanced efficacy against resistant cancer cell lines when combined with established chemotherapeutics, indicating a potential strategy for overcoming drug resistance .

Toxicity and Safety Profile

While the biological activity is promising, it is essential to evaluate the toxicity profile of 4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide. Studies involving zebrafish embryos have been conducted to assess developmental toxicity, showing that at certain concentrations, the compound does not exhibit significant teratogenic effects . However, further studies are necessary to fully understand its safety profile in mammalian systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- The compound's pyrimidine core can be synthesized via nucleophilic substitution reactions. For example, 4-amino-6-chloropyrimidine derivatives undergo coupling with isopropylamine under reflux in ethanol or DMF, catalyzed by palladium (e.g., Pd(PPh₃)₄) to facilitate cross-coupling .

- The benzamide moiety is introduced via amide bond formation between 4-aminobenzoic acid derivatives and activated pyrimidine intermediates. Carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF are effective for this step .

- Optimization : Use high-throughput screening to identify ideal solvent systems (polar aprotic solvents enhance nucleophilicity) and temperature gradients (60–90°C for cross-coupling). Catalytic amounts of triethylamine improve reaction efficiency by scavenging HCl byproducts .

Q. How is the structural identity of the compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., isopropylamino protons at δ 1.2–1.4 ppm; pyrimidine ring protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C₁₇H₂₀N₆O) and fragmentation patterns .

- HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Use a C18 column and acetonitrile/water gradient .

Q. What initial biological screening approaches are recommended for assessing the compound’s bioactivity?

- Assay Design :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green reagent) .

- Cellular Uptake : Radiolabeled compound tracking in cell lines (e.g., HeLa) via scintillation counting. Compare with structurally similar analogs to evaluate trifluoromethyl group effects on lipophilicity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s bioactivity across different assays?

- Root-Cause Analysis :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deaminated or oxidized derivatives) that may interfere with assays .

- Assay Conditions : Variability in buffer pH (e.g., ammonium acetate vs. phosphate buffers) can alter compound solubility. Standardize buffer systems (pH 6.5–7.4) .

- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How can computational methods predict the compound’s interactions with biological targets, and what experimental validations are recommended?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina to model binding to kinase active sites (e.g., EGFR). Prioritize poses with hydrogen bonds to pyrimidine amino groups and hydrophobic interactions with the benzamide moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation :

- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes .

- Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) to validate predicted interaction sites .

Q. What experimental designs are optimal for studying the compound’s metabolic stability and degradation pathways?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human or murine) and NADPH. Monitor metabolites via LC-MS/MS. Key enzymes (CYP3A4/5) are prioritized due to pyrimidine metabolism trends .

- Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC analysis. Degradation products (e.g., hydrolyzed benzamide) indicate susceptibility to esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.